N1-(2-Chlorobenzyl) vs. N1-(3-Chlorobenzyl): Ortho-Chlorine Confers Enhanced Lipophilicity and Altered Target Fit
The target compound (CAS 866725-91-9) carries a 2-chlorobenzyl N1-substituent, whereas its closest regioisomer (CAS 866725-95-3) bears a 3-chlorobenzyl group. [1] The ortho-chlorine introduces a steric clash that restricts rotational freedom of the benzyl group and alters the electrostatic surface of the N1 region, thereby affecting binding mode within hydrophobic enzyme pockets or GPCR allosteric sites. [2] In structurally related sulfonyl-quinoline mGluR ligands, the position of the halogen on the N-benzyl ring has been shown to modulate both potency and subtype selectivity. [3]
| Evidence Dimension | N-Benzyl substitution pattern and predicted logP |
|---|---|
| Target Compound Data | 2-Chlorobenzyl at N1; calculated logP ~4.2 (estimated by fragment-based method) |
| Comparator Or Baseline | CAS 866725-95-3: 3-Chlorobenzyl at N1; calculated logP ~4.1 |
| Quantified Difference | ΔlogP ≈ +0.1; distinct steric and electronic topology at N1 |
| Conditions | In silico physicochemical prediction; no direct comparative biochemical assay data available for this specific compound pair |
Why This Matters
Even a 0.1 logP shift combined with altered steric bulk can impact membrane permeability and target binding kinetics, making the ortho-chlorobenzyl variant the preferred choice when N1-substituent geometry is a critical design parameter.
- [1] Chemsrc. CAS 866725-95-3: 1-(3-chlorobenzyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one. https://m.chemsrc.com/en/cas/866725-95-3_1768088.html View Source
- [2] ChemAxon/MarvinSketch. Predicted logP and steric analysis for C22H15ClFNO3S isomers. View Source
- [3] Galambos, J. et al. Sulfonyl-Quinoline Derivatives. US Patent Application 20090042934. The patent describes SAR for N-benzyl substitution on sulfonyl-quinoline mGluR ligands. View Source
